3-(2,2,2-Trifluoroethoxy)propanenitrile

Catalog No.
S1915684
CAS No.
272128-06-0
M.F
C5H6F3NO
M. Wt
153.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2,2-Trifluoroethoxy)propanenitrile

CAS Number

272128-06-0

Product Name

3-(2,2,2-Trifluoroethoxy)propanenitrile

IUPAC Name

3-(2,2,2-trifluoroethoxy)propanenitrile

Molecular Formula

C5H6F3NO

Molecular Weight

153.1 g/mol

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)4-10-3-1-2-9/h1,3-4H2

InChI Key

QGICCSXJVXICAY-UHFFFAOYSA-N

SMILES

C(COCC(F)(F)F)C#N

Canonical SMILES

C(COCC(F)(F)F)C#N
  • Desirable Electrolyte Properties

    LMBs are considered a promising technology for high-energy-density batteries. However, a major challenge is finding a suitable electrolyte – the medium that allows ions to flow between the electrodes. FEON exhibits several properties that make it attractive for LMB research []:

    • Low flammability and volatility: Traditional electrolytes used in Lithium-ion batteries are flammable and volatile. FEON offers a safer alternative due to its flame-retardant properties and lower volatility [].
    • High boiling point and flash point: These properties contribute to the improved safety profile of FEON-based electrolytes [].
    • Wide electrochemical window: This refers to the range of voltages within which the electrolyte remains stable. A wider window allows for the use of higher-voltage electrode materials, potentially leading to higher energy densities in LMBs [].
  • Research on FEON-based Electrolytes

    Studies have been conducted to evaluate the effectiveness of FEON as an electrolyte solvent in LMBs. One such study investigated the use of FEON in Lithium metal symmetric cells and high-energy Nickel-rich Manganese Cobalt (NCM) batteries []. The results showed promising performance, with the FEON-based electrolyte exhibiting good stability and compatibility with Lithium metal electrodes.

3-(2,2,2-Trifluoroethoxy)propanenitrile is a fluorinated organic compound characterized by its molecular formula C5H6F3NOC_5H_6F_3NO and a molecular weight of 153.1 g/mol. This compound features a propanenitrile group linked to a trifluoroethoxy moiety, which enhances its chemical stability and reactivity. It appears as a colorless liquid with low volatility and non-flammability, making it suitable for various applications in chemical synthesis and battery technology .

The mechanism by which FEON functions as a Li battery electrolyte solvent involves the solvation of Li ions. The nitrile group and the ether oxygen within FEON's structure interact with Li ions, forming a solvation shell that facilitates their movement within the battery during charge and discharge cycles [].

While FEON exhibits advantages like non-flammability compared to traditional electrolytes, its relatively low flash point suggests flammability concerns still exist. Further research is needed to comprehensively assess its safety profile, including []:

  • Toxicity: Data on its potential human or environmental toxicity is currently unavailable.
  • Reactivity: Information regarding its reactivity with other battery components or environmental factors is limited.

Future Research Directions

FEON presents a promising avenue for developing safer and more efficient Li metal batteries. Future research efforts should focus on []:

  • Optimizing synthesis routes: Developing cost-effective and scalable methods for FEON production.
  • Comprehensive safety evaluation: Assessing potential hazards associated with FEON, including its toxicity and reactivity.
  • Electrolyte optimization: Investigating strategies to improve the performance of FEON-based electrolytes, such as adding co-solvents or additives.

  • Oxidation: The nitrile group can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: Under reducing conditions, the nitrile can be converted into primary amines.
  • Substitution: The trifluoroethoxy group may undergo nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles .

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

The synthesis of 3-(2,2,2-trifluoroethoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2,2,2-trifluoroethanol under basic conditions. The process generally requires a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions are optimized for yield and purity in both laboratory and industrial settings .

General Synthetic Route:

  • Reactants: 3-chloropropanenitrile and 2,2,2-trifluoroethanol.
  • Conditions: Basic medium (e.g., potassium carbonate).
  • Process: Nucleophilic substitution leading to the formation of the desired nitrile compound.

3-(2,2,2-Trifluoroethoxy)propanenitrile has several notable applications:

  • Electrolyte Solvent: It is used in high-energy density lithium metal batteries due to its oxidative stability and low volatility .
  • Chemical Synthesis: The compound serves as an intermediate in various organic synthesis processes.
  • Radiation Chemistry: It finds applications as a solvent modifier in extracting radioactive elements from nuclear waste.

Studies examining the interactions of 3-(2,2,2-trifluoroethoxy)propanenitrile with other compounds reveal its potential utility in various chemical environments. Its ability to form stable complexes with lithium ions enhances its performance in battery applications. Additionally, molecular dynamics simulations suggest that the arrangement of solvent molecules around lithium ions is influenced by the presence of this compound .

Several compounds share structural similarities with 3-(2,2,2-trifluoroethoxy)propanenitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(2,2,3,3-Tetrafluoropropoxy)propionitrileC6H7F4NOC_6H_7F_4NOContains a tetrafluoropropoxy group; used in high-energy applications.
2,2,3,3-Tetrafluoropropionic AcidC5H7F4O2C_5H_7F_4O_2Related fluorinated acid; different functional groups but similar reactivity.
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanolVariesUsed as a solvent modifier; showcases versatility in applications.

Uniqueness

The uniqueness of 3-(2,2,2-trifluoroethoxy)propanenitrile lies in its combination of a trifluoroethoxy group with a propanenitrile moiety. This structural configuration imparts significant stability and reactivity compared to other similar compounds. Its specific applications in high-energy density batteries and radiation chemistry further highlight its importance within this class of fluorinated compounds .

IUPAC Nomenclature and Structural Features

The compound’s systematic name, 3-(2,2,2-trifluoroethoxy)propanenitrile, reflects its structure:

  • Propanenitrile backbone: A three-carbon chain terminating in a nitrile group.
  • Trifluoroethoxy substituent: An ethoxy group (-OCH₂CF₃) where two hydrogen atoms are replaced by fluorine atoms, enhancing electronegativity and stability.

Key identifiers:

PropertyValue/DescriptionSource
CAS Registry Number272128-06-0
Molecular Weight153.10 g/mol
SMILES NotationCCOC(F)(F)FCC#N
InChI KeyQGICCSXJVXICAY-UHFFFAOYSA-N

The trifluoroethoxy group contributes to the compound’s high polarity, while the nitrile group enables participation in nucleophilic addition and condensation reactions.

Historical Development and Discovery Timeline

Early Development and Patent Landscape

The compound’s synthesis and applications are documented in patents and chemical databases:

  • First recorded synthesis: The compound was registered in PubChem (CID 24710265) in 2008, though specific discovery details remain unclear.
  • Patent applications: While not explicitly detailed in the provided sources, related fluorinated nitriles (e.g., α-cyanoacrylates) were explored in mid-20th-century patents for polymerizable monomers.

Key milestones:

YearDevelopmentSource
2008Entry into PubChem database with basic structural data.
2022Identified as a high-stability solvent for lithium metal batteries.
2024Optimized as a cosolvent in lithium/fluorinated carbon batteries.

Historical gaps persist due to limited documentation of its early synthesis routes.

Role in Fluorinated Organic Compound Research

Synthetic Utility and Functional Group Reactivity

3-(2,2,2-Trifluoroethoxy)propanenitrile serves as a versatile intermediate:

  • Nucleophilic substitution: The nitrile group reacts with organometallic reagents, enabling coupling reactions.
  • Electrophilic fluorination: The trifluoroethoxy group resists hydrolysis, stabilizing intermediates in multi-step syntheses.

Applications in synthesis:

Reaction TypeProduct ExampleSource
AlkylationPhosphazene derivatives
Coordination chemistryTransition metal complexes

Contemporary Research Landscape and Knowledge Gaps

Recent Advances in Electrolyte Design

Emerging studies focus on optimizing its blend ratios and additives:

Study FocusOutcomeSource
Binary solvent systemsFEON:DME (1:1) improves Li/CF battery performance
Salt combinations0.8 M LiTFSI + 0.2 M LiODFB enhances NCM cathode stability

Persistent Challenges and Research Gaps

ChallengeRationale for Further StudySource
Toxicity profilingLimited acute toxicity data (H302+H312+H332)
Scalable synthesisHigh-cost fluorination steps limit industrial adoption
Long-term stabilityDegradation pathways under repeated charge cycles

XLogP3

0.9

Wikipedia

3-(2,2,2-Trifluoroethoxy)propanenitrile

Dates

Modify: 2023-08-16

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